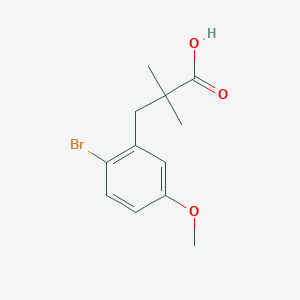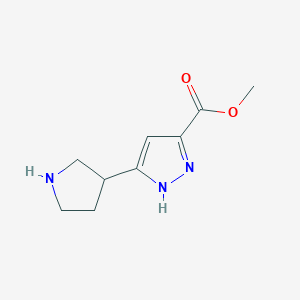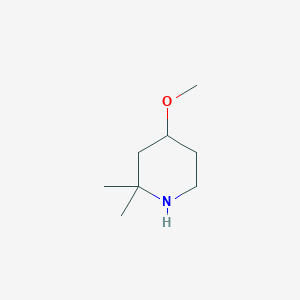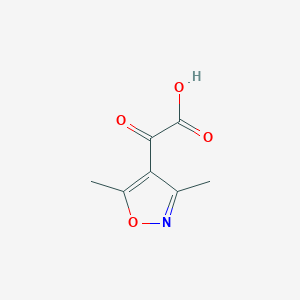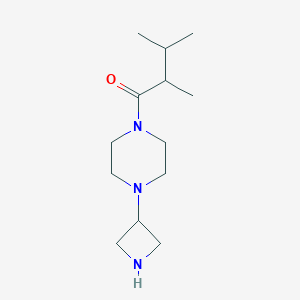
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one is a complex organic compound that features both azetidine and piperazine rings
Preparation Methods
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one typically involves multi-step organic reactions One common synthetic route includes the reaction of azetidine with piperazine under controlled conditions to form the core structureIndustrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one can be compared with other similar compounds, such as:
1-(4-(Azetidin-3-yl)piperazin-1-yl)ethan-1-one: This compound has a similar structure but with a different alkyl group.
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methoxypropan-1-one: This compound features a methoxy group, which can alter its chemical properties and biological activity.
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride: This compound includes a pyrimidine ring, providing different interaction capabilities
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(2)11(3)13(17)16-6-4-15(5-7-16)12-8-14-9-12/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
ODOKVUWJESMGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



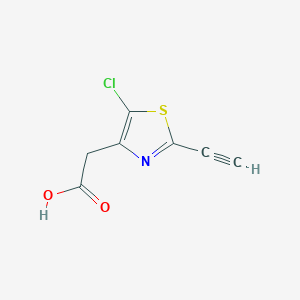
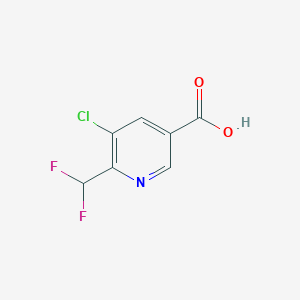
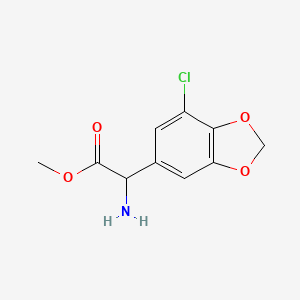
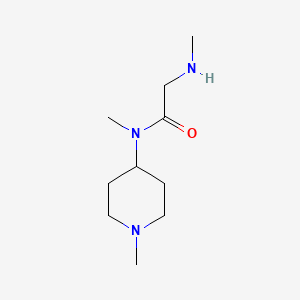
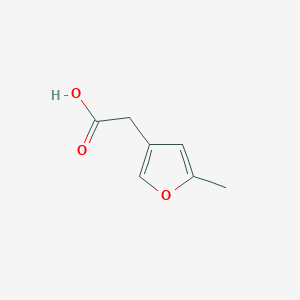
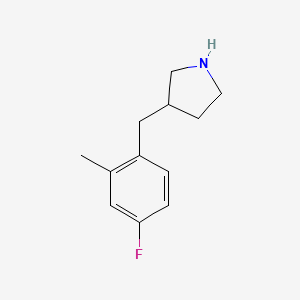
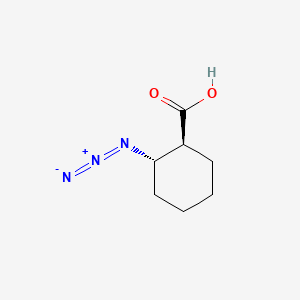
![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)

